Molybdenum disulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(sulfanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXQMHSOZUFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoS2 | |
| Record name | Molybdenum disulfide | |
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| URL | https://en.wikipedia.org/wiki/Molybdenum_disulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID201318098 | |
| Record name | Molybdenite | |
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Molecular Weight |
160.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Lustrous lead-grey powder; Black and lustrous when artificially prepared; Insoluble in water; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Molybdenum sulfide (MoS2) | |
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| Record name | Molybdenum disulfide | |
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Boiling Point |
450 °C, sublimes | |
| Record name | MOLYBDENUM DISULFIDE | |
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Solubility |
INSOL IN WATER OR DIL ACIDS, SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID | |
| Record name | MOLYBDENUM DISULFIDE | |
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Density |
5.06 @ 15 °C/15 °C | |
| Record name | MOLYBDENUM DISULFIDE | |
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Color/Form |
LEAD-GRAY, LUSTROUS POWDER, Black luster, hexagonal crystals | |
CAS No. |
1309-56-4, 1317-33-5 | |
| Record name | Molybdenite | |
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| Record name | Molybdenite | |
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| Record name | Molybdenum disulfide | |
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| Record name | Molybdenum sulfide (MoS2) | |
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| Record name | Molybdenum disulphide | |
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| Record name | MOLYBDENUM DISULFIDE | |
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| Record name | MOLYBDENUM DISULFIDE | |
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Melting Point |
2375 °C | |
| Record name | MOLYBDENUM DISULFIDE | |
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Advanced Synthesis Methodologies for Molybdenum Disulfide Nanostructures
Top-Down Fabrication Approaches for Molybdenum Disulfide
Top-down methods involve the exfoliation of bulk MoS₂ crystals to produce mono- or few-layered nanosheets. researchgate.net These techniques are valued for producing high-quality materials with minimal defects. nih.gov
Micromechanical Exfoliation Techniques for this compound Monolayers
Micromechanical exfoliation, famously known as the "Scotch-tape" method, was the pioneering technique for isolating single layers of graphene and has been successfully applied to MoS₂. nih.gov This method involves repeatedly cleaving a bulk MoS₂ crystal with adhesive tape to obtain progressively thinner layers. nih.govresearchgate.net The resulting flakes are then transferred to a substrate, such as silicon dioxide (SiO₂)/silicon (Si), for further analysis and device fabrication. researchgate.netmsesupplies.com
While this technique can produce high-quality, pristine monolayer MoS₂ with excellent crystal lattice structure and superior optical characteristics, its primary drawback is the low yield and lack of scalability, making it more suitable for fundamental research than for large-scale production. nih.govmsesupplies.comacs.org Researchers have explored variations to improve the process, such as using evaporated gold films to assist in the exfoliation of large-area monolayers. nih.gov
Liquid Phase Exfoliation Strategies for this compound Nanosheets
Liquid phase exfoliation (LPE) offers a more scalable approach for producing MoS₂ nanosheets. nih.govmdpi.com This method involves dispersing bulk MoS₂ powder in a suitable solvent and applying energy, typically through sonication, to overcome the weak van der Waals forces between the layers, leading to the exfoliation of nanosheets. nih.govacs.orgmdpi.com LPE is advantageous due to its simplicity, cost-effectiveness, and the ability to produce stable dispersions of MoS₂ nanosheets. nih.govmdpi.com
The choice of solvent is critical for successful exfoliation. Solvents like N-methyl-2-pyrrolidone (NMP) have been found to be particularly effective. acs.orgnih.govacs.org Interestingly, studies have shown that the presence of trace amounts of water in NMP is crucial for the stability of the exfoliated MoS₂ nanosheets, preventing their fragmentation and chemical degradation. acs.orgnih.gov Surfactants, such as sodium cholate, can also be used in aqueous dispersions to stabilize the exfoliated nanosheets. mdpi.com While sonication is a common energy source, shear-assisted LPE has been shown to produce higher quality nanosheets and is considered more suitable for industrial-scale production. mdpi.com
Solvent Exfoliation and Intercalation Methods for this compound
Solvent exfoliation can be enhanced through intercalation, a process where ions are inserted between the layers of the MoS₂ crystal. nih.gov This insertion increases the interlayer spacing and weakens the van der Waals forces, facilitating exfoliation. nih.gov Lithium-ion intercalation is a widely used method, where lithium ions are inserted into the MoS₂ lattice, followed by the addition of water to produce hydrogen gas, which forces the layers apart. nih.govyoutube.com This chemical exfoliation technique is highly effective for large-scale production of single-layer MoS₂. nih.gov
However, the lithium intercalation process can sometimes lead to changes in the material's structural phase, from the semiconducting 2H phase to the metallic 1T phase. nih.govresearchgate.net While the 1T phase can be advantageous for certain applications like catalysis and energy storage, it is metastable and can revert to the more stable 2H phase. nih.govresearchgate.net Researchers have also explored intercalation with zero-valent transition metals like cobalt, nickel, and copper as a milder alternative to traditional chemical exfoliation. rsc.org Another innovative approach involves the use of supercritical carbon dioxide in conjunction with NMP to synergistically boost exfoliation efficiency to over 90%. nih.gov
| Exfoliation Technique | Advantages | Disadvantages | Key Findings |
| Micromechanical Exfoliation | High-quality, pristine crystals. nih.govmsesupplies.com | Low yield, not scalable. nih.govacs.org | Produces the cleanest films for studying intrinsic properties. researchgate.net |
| Liquid Phase Exfoliation | Scalable, cost-effective, simple. nih.govmdpi.com | Can result in smaller flake sizes and defects. mdpi.com | Trace water in NMP stabilizes dispersions. acs.orgnih.gov Shear-assisted methods are better for scalability. mdpi.com |
| Intercalation-Assisted Exfoliation | High yield, suitable for large-scale production. nih.gov | Can alter the material's phase and properties. nih.govresearchgate.net | Supercritical CO₂ with NMP shows high exfoliation efficacy. nih.gov |
Bottom-Up Growth Techniques for this compound Thin Films and Nanostructures
Bottom-up approaches involve the synthesis of MoS₂ nanostructures from atomic or molecular precursors. researchgate.net These methods offer greater control over the thickness, size, and uniformity of the resulting material. americanelements.com
Chemical Vapor Deposition (CVD) for this compound Thin Films
Chemical vapor deposition (CVD) is a powerful and versatile bottom-up technique for growing high-quality, large-area MoS₂ thin films and single crystals. rsc.orgacs.orgarxiv.org The process generally involves the reaction of volatile precursors containing molybdenum and sulfur at elevated temperatures in a furnace. mytribos.org The resulting MoS₂ is deposited onto a substrate, such as sapphire or SiO₂/Si. americanelements.commsesupplies.com CVD allows for precise control over the number of layers, from monolayers to multilayers, making it a preferred method for fabricating electronic and optoelectronic devices. americanelements.commsesupplies.com
One common CVD approach is the sulfurization of a molybdenum-containing precursor, such as molybdenum trioxide (MoO₃) or a thin molybdenum film. arxiv.orgmytribos.org By controlling the CVD parameters, such as temperature, pressure, and precursor flow rates, the morphology of the grown MoS₂ can be tailored. For instance, edge-enriched structures with vertically aligned nanosheets can be grown to enhance catalytic performance. acs.org
Precursor Chemistry and Reaction Pathways in this compound CVD
The choice of precursors is a critical factor in the CVD synthesis of MoS₂. rsc.org Solid precursors like molybdenum trioxide (MoO₃) and sulfur powder are commonly used. mytribos.orgarxiv.org In this process, MoO₃ is reduced and then sulfurized to form MoS₂. arxiv.org Alternative molybdenum precursors include ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄) and molybdenum hexacarbonyl (Mo(CO)₆). arxiv.orgacs.orgarxiv.org The use of different precursors can influence the growth temperature and the quality of the resulting MoS₂. For example, tellurium has been used as a growth promoter to lower the synthesis temperature. arxiv.orgarxiv.org
Metal-organic CVD (MOCVD) utilizes metal-organic compounds as precursors. rsc.org A notable example is the use of 1,4-di-tert-butyl-1,4-diazabutadienyl-bis(tert-butylimido)molybdenum(VI) with elemental sulfur to produce crystalline and stoichiometric MoS₂ films at moderate temperatures. rsc.org Quantum-mechanical calculations have been employed to understand the reaction pathways, starting from precursors like Mo(CO)₆ and hydrogen sulfide (B99878) (H₂S), elucidating the steps from precursor decomposition to the nucleation and growth of MoS₂ flakes. acs.org
| Molybdenum Precursor | Sulfur Precursor | Growth Temperature (°C) | Key Characteristics of Resulting MoS₂ |
| Molybdenum Trioxide (MoO₃) | Sulfur (S) | ~650-850 | High-quality, large-area monolayer and few-layer films. arxiv.orgarxiv.org |
| Ammonium Heptamolybdate | Sulfur (S) | ~750 | Can produce large area bulk MoS₂. arxiv.org |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | Hydrogen Sulfide (H₂S) | - | Enables understanding of growth mechanisms through theoretical studies. acs.org |
| 1,4-di-tert-butyl-1,4-diazabutadienyl-bis(tert-butylimido)molybdenum(VI) | Sulfur (S) | 600-800 | Crystalline and stoichiometric films via MOCVD. rsc.org |
Atomic Layer Deposition (ALD) for this compound Synthesis
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its precise, atomic-scale thickness control, high uniformity, and excellent conformality. hanyang.ac.kr This is achieved through self-limiting surface reactions. acs.org ALD is a promising method for the large-area synthesis of MoS₂. hanyang.ac.kr However, MoS₂ films deposited by ALD are often amorphous and require a post-deposition annealing step to achieve crystallinity. osti.gov
A variety of precursors have been utilized for the ALD of MoS₂. One approach uses molybdenum hexafluoride (MoF₆) and hydrogen sulfide (H₂S) at a temperature of 200 °C. atomiclayerdeposition.com Another modified ALD recipe employs molybdenum hexacarbonyl (Mo(CO)₆) and H₂S, which can produce crystalline films at temperatures as low as 190 °C. osti.govaip.org Other precursors like Mo(NMe₂)₂(NtBu)₂ have also been investigated. researchgate.net A newer cyclopentadienyl-based molybdenum precursor has been used in a plasma-enhanced ALD (PEALD) process to synthesize crystalline MoS₂ at low temperatures. hanyang.ac.kr
The ALD process for MoS₂ involves sequential pulses of the molybdenum precursor and the sulfur precursor, separated by purge steps. The self-limiting nature of the reactions ensures that growth proceeds in a layer-by-layer fashion. acs.org For example, using Mo(CO)₆ and H₂S, the process can be controlled to achieve a stoichiometric S-to-Mo ratio of 2:1. osti.gov
Hydrothermal and Solvothermal Synthesis of this compound Nanomaterials
Hydrothermal and solvothermal methods are solution-based techniques that utilize high temperatures and pressures to synthesize a variety of nanomaterials, including MoS₂. These methods are advantageous for producing MoS₂ quantum dots and other nanostructures.
In a typical hydrothermal synthesis, precursors such as ammonium molybdate (B1676688) and thiourea (B124793) are dissolved in a solvent (usually water) and heated in a sealed autoclave. The high temperature and pressure facilitate the chemical reactions that lead to the formation of MoS₂. This method has been used to create highly ambient-stable 1T-MoS₂ and 1T-WS₂. nih.gov
Solvothermal synthesis is similar to the hydrothermal method, but it uses a non-aqueous solvent. This allows for greater control over the reaction conditions and the properties of the final product.
Electrochemical Deposition and Photo-Assisted Deposition of this compound
Electrochemical deposition is a scalable and cost-effective technique for synthesizing MoS₂ films at room temperature and pressure. mdpi.comnih.gov This method involves the reduction of a precursor material, such as ammonium tetrathiomolybdate ((NH₄)₂MoS₄), onto a conductive substrate. researchgate.net The deposition can be performed on various substrates, including silicon and graphene. mdpi.comacs.org
The electrodeposition process can be controlled by adjusting the applied potential. mdpi.com For instance, potentiostatic charge-controlled electrodeposition has been used to obtain MoS₂ deposits on n-Si (100) electrodes. mdpi.com The as-deposited films are often amorphous and may require an annealing step to improve their crystallinity. researchgate.netacs.org
Photo-assisted deposition is a variation of electrochemical deposition where light is used to enhance the deposition process. This can provide better control over the location and properties of the deposited MoS₂.
Thermal Evaporation Methods for this compound Growth
Thermal evaporation is a physical vapor deposition (PVD) technique that can be used to synthesize MoS₂ films. However, conventional thermal evaporation faces challenges in producing uniform thin films of MoS₂ due to its high melting point. researchgate.netbohrium.com To overcome this, modified thermal evaporation systems have been designed. For example, using potassium tetrathiomolybdate (K₂MoS₄) as a precursor allows for the reliable deposition of uniform polycrystalline MoS₂ thin films with controllable thickness. researchgate.netbohrium.com Another approach involves the co-evaporation of molybdenum trioxide (MoO₃) thin films and sulfur. arxiv.orgacs.org
Pulsed Laser Deposition (PLD): PLD is a versatile PVD method where a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. irispublishers.com This technique offers several advantages for MoS₂ growth, including the ability to produce large-area, highly crystalline films at relatively low substrate temperatures (around 700 °C). nih.govaip.org PLD allows for stoichiometric transfer of the material from the target to the substrate. nih.gov By controlling parameters such as laser energy, pulse rate, and deposition pressure, the thickness of the MoS₂ film can be precisely controlled down to a single monolayer. irispublishers.comacs.org
Molecular Beam Epitaxy (MBE): MBE is a sophisticated deposition technique that occurs in an ultra-high vacuum environment, allowing for the growth of high-purity, single-crystal thin films with atomic-level precision. acs.org For MoS₂ synthesis, MBE typically uses an electron-beam evaporator for the molybdenum source due to its high melting point, and a cracker cell for the sulfur source. acs.orgarxiv.org MBE has been successfully used to grow continuous, uniform, and highly crystalline monolayer MoS₂ films on substrates like hexagonal boron nitride (h-BN). acs.org The growth process can be optimized to control the nucleation and merging of MoS₂ domains to form seamless films. acs.org
Advanced Characterization Techniques for Molybdenum Disulfide Microstructures and Nanostructures
Spectroscopic Analysis of Molybdenum Disulfide
Spectroscopic methods are indispensable for understanding the vibrational, electronic, and compositional nature of MoS₂.
Raman Spectroscopy for this compound Layer Identification and Strain Analysis
Raman spectroscopy is a powerful, non-destructive technique for characterizing layered materials like MoS₂. researchgate.net The Raman spectrum of MoS₂ is distinguished by two primary vibrational modes: the in-plane E¹₂g mode and the out-of-plane A₁g mode. edinst.com The frequency difference between these two peaks is highly sensitive to the number of MoS₂ layers, making it a reliable tool for thickness identification. ramanlife.com As the material thins from bulk to a single monolayer, the E¹₂g peak position shifts to a lower frequency (red-shifts), while the A₁g peak shifts to a higher frequency (blue-shifts). The separation between these peaks, therefore, increases as the number of layers decreases. edinst.com For instance, tri-layered MoS₂ typically exhibits characteristic peaks at approximately 383.8 cm⁻¹ (E¹₂g) and 406.6 cm⁻¹ (A₁g). nih.gov
Beyond layer identification, Raman spectroscopy is extensively used to analyze strain in MoS₂. researchgate.net Tensile strain, for example, can cause a red shift in the E¹₂g peak, indicating a softening of the in-plane vibrational mode. nih.gov This sensitivity allows for detailed mapping of strain distributions across a MoS₂ sample. researchgate.net For instance, a tensile strain of approximately 0.8% can induce a red shift of about 1.8 cm⁻¹ in the E¹₂g peak, while the A₁g peak remains largely unaffected. nih.gov
| Raman Mode | Vibrational Direction | Typical Position (Tri-layer MoS₂) | Response to Decreasing Layer Number | Response to Tensile Strain |
| E¹₂g | In-plane | ~383.8 cm⁻¹ nih.gov | Red-shift edinst.com | Red-shift nih.gov |
| A₁g | Out-of-plane | ~406.6 cm⁻¹ nih.gov | Blue-shift edinst.com | Negligible change nih.gov |
Photoluminescence (PL) Spectroscopy for this compound Excitonic Behavior
Photoluminescence (PL) spectroscopy is a key technique for investigating the electronic and excitonic properties of MoS₂. Bulk MoS₂ is an indirect bandgap semiconductor and exhibits negligible photoluminescence. acs.org However, as it is thinned down to a monolayer, it undergoes a transition to a direct bandgap semiconductor, resulting in strong light emission. acs.org
The PL spectrum of monolayer MoS₂ at room temperature is typically dominated by a strong peak corresponding to the neutral A exciton, which is a bound state of an electron and a hole. acs.org A lower-energy shoulder on this peak is often attributed to the negatively charged exciton, or trion (A⁻), which consists of two electrons and a hole. acs.orgnih.gov A weaker, higher-energy emission from the B exciton, resulting from spin-orbit splitting in the valence band, can also be observed. acs.orgrsc.org The properties of these excitonic complexes are highly sensitive to factors such as strain, defects, and doping. edinst.comresearchgate.net For instance, the presence of defect sites can lead to increased emission from charged excitons. aps.org The dynamics of these excitons, including processes like exciton-exciton annihilation and trapping at surface states, occur on ultrafast timescales, from femtoseconds to picoseconds. acs.orgaps.org
| Excitonic Species | Description | Typical PL Emission Energy (Monolayer) |
| A exciton | Neutral bound electron-hole pair | ~1.88 eV acs.org |
| B exciton | Neutral exciton from spin-orbit split valence band | ~2.05 eV acs.org |
| Trion (A⁻) | Negatively charged exciton (2 electrons, 1 hole) | Lower energy than A exciton acs.org |
X-ray Photoelectron Spectroscopy (XPS) for this compound Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.net For MoS₂, XPS is crucial for verifying its stoichiometry and identifying the presence of defects or oxidation. rsc.orgrsc.org
The high-resolution XPS spectrum of the Mo 3d region for stoichiometric MoS₂ shows two characteristic peaks, Mo 3d₅/₂ and Mo 3d₃/₂, at binding energies of approximately 229 eV and 232 eV, respectively, which correspond to the Mo⁴⁺ oxidation state. rsc.orgaps.org The S 2p region exhibits a doublet with S 2p₃/₂ and S 2p₁/₂ peaks around 161.8 eV and 163 eV, corresponding to the S²⁻ state in the sulfide (B99878). aps.org The presence of molybdenum oxides, such as MoO₃, would result in an additional Mo 3d peak at a higher binding energy. thermofisher.com Quantitative analysis of the peak areas allows for the determination of the S/Mo atomic ratio, which for high-quality MoS₂ should be close to 2.0. aps.org Deviations from this ratio can indicate the presence of sulfur vacancies. aps.org
| Element Core Level | Peak | Typical Binding Energy (eV) | Corresponding Chemical State |
| Mo 3d | 3d₅/₂ | ~229 aps.org | Mo⁴⁺ in MoS₂ |
| 3d₃/₂ | ~232 aps.org | Mo⁴⁺ in MoS₂ | |
| S 2p | 2p₃/₂ | ~161.8 aps.org | S²⁻ in MoS₂ |
| 2p₁/₂ | ~163 aps.org | S²⁻ in MoS₂ | |
| S 2s | 2s | ~226.2 aps.org | S²⁻ in MoS₂ |
Fourier Transform Infrared (FTIR) Spectroscopy of this compound Composites
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and chemical bonds within a material by measuring the absorption of infrared radiation. While pure MoS₂ has limited characteristic absorption bands in the mid-infrared region, FTIR is particularly valuable for analyzing MoS₂ composites and surface functionalization. nih.govresearchgate.net
In MoS₂ composites, FTIR spectra can confirm the presence of other components by identifying their characteristic vibrational modes. For example, in a composite of MoS₂ with an organic molecule like oleylamine, characteristic C-H stretching vibrations can be observed around 2922 cm⁻¹ and 2853 cm⁻¹. nih.gov Similarly, the presence of water can be identified by a broad O-H stretching peak around 3250 cm⁻¹. researchgate.net The Mo-S bond itself has a characteristic vibration that appears at lower wavenumbers, around 607-630 cm⁻¹. nih.govresearchgate.net
| Functional Group/Bond | Typical Wavenumber (cm⁻¹) | Indication |
| C-H (asymmetric) | ~2922 nih.gov | Presence of organic molecules (e.g., oleylamine) |
| C-H (symmetric) | ~2853 nih.gov | Presence of organic molecules (e.g., oleylamine) |
| O-H | ~3250 researchgate.net | Presence of water |
| Mo-S | ~607-630 nih.govresearchgate.net | Characteristic bond of this compound |
Microscopic and Diffraction Analysis of this compound
Microscopy techniques are essential for visualizing the physical morphology and structure of MoS₂ materials.
Scanning Electron Microscopy (SEM) for this compound Morphology
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and microstructure of MoS₂. researchgate.net It provides high-resolution images that reveal the shape, size, and texture of MoS₂ flakes and nanostructures. researchgate.net SEM analysis can show single crystalline flakes with polygonal or near-triangular shapes, which is typical for MoS₂ grown by methods like chemical vapor deposition. nih.gov It can also reveal morphological features such as stacked petal-like structures or clusters of nanoparticles. researchgate.net Furthermore, SEM can be used to assess the uniformity and coverage of MoS₂ films grown on various substrates. acs.org By examining the surface, one can identify features like wrinkles, folds, or agglomerations of material. nih.gov
Transmission Electron Microscopy (TEM) for this compound Atomic Structure and Defects
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for the direct visualization of the atomic structure and crystallographic defects in this compound (MoS₂). These techniques provide unparalleled spatial resolution, enabling the investigation of the material's lattice at the atomic scale.
High-resolution TEM allows for the direct imaging of the hexagonal lattice of MoS₂. researchgate.net The nih.gov HRTEM images, in particular, can distinguish between molybdenum (Mo) and sulfur (S) atomic columns, which is crucial for determining the crystal structure and the nature of faults. mdpi.com Selected Area Electron Diffraction (SAED), a technique within TEM, provides diffraction patterns that reveal the crystal structure and orientation of the MoS₂ flakes. researchgate.netoup.com For instance, a SAED pattern with a miller index of researchgate.net allows for the observation of the multilayered lattice arrangement of MoS₂. oup.com
TEM is particularly powerful for identifying and characterizing a wide range of defects, which significantly influence the material's electronic and mechanical properties. These defects include:
Point Defects: Sulfur vacancies are a common type of point defect in MoS₂. researchgate.net The interaction with the high-energy electron beam in TEM can itself create these vacancies through knock-on damage, where momentum is transferred from an electron to a target atom. researchgate.net The energy required to displace an atom from its lattice site, known as the threshold energy, is a key parameter in these studies. researchgate.net
Line Defects: Grain boundaries, which are interfaces between two crystalline domains, are readily visualized using techniques like High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM). arxiv.org These images can reveal the atomic arrangement at the boundary, often showing sulfur-deficient environments. arxiv.org Dislocations, both perfect and partial, have also been identified in bilayer MoS₂ using TEM. nih.gov These line defects are closely linked to the stacking sequences of the layers. nih.gov
Planar Defects: Stacking faults, which are disruptions in the regular sequence of atomic layers, are frequently observed, especially in synthesized MoS₂ flakes that have been mechanically ground. mdpi.com TEM can also reveal voids and folded edges in MoS₂ monolayers. researchgate.net
It is important to note that the electron beam used for imaging can introduce defects, and understanding the dynamics of this beam-induced damage is a critical area of research. researchgate.net The rate of defect production is related to the beam energy and electron dose rate, which must be carefully controlled to obtain images that represent the material's intrinsic structure. researchgate.net
X-ray Diffraction (XRD) for this compound Crystal Structure and Phase Identification
X-ray Diffraction (XRD) is a fundamental and widely used technique for analyzing the crystal structure, phase composition, and crystallinity of this compound. mdpi.com The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, producing a diffraction pattern that is unique to a specific crystal structure.
The primary application of XRD in MoS₂ characterization is the identification of its various polytypes, which are different stacking arrangements of the S-Mo-S layers. The most common polytypes are the hexagonal (2H), rhombohedral (3R), and trigonal (1T) phases. ias.ac.inresearchgate.net Each polytype possesses distinct physical properties; for example, 2H and 3R MoS₂ are semiconducting, while the 1T phase is metallic. researchgate.netacs.org XRD patterns can distinguish these phases based on the position and intensity of the diffraction peaks. researchgate.nettezu.ernet.in The 2H polytype is the most stable and common form, and its presence can be confirmed by characteristic peaks in the XRD spectrum. mdpi.comias.ac.in For instance, a bulk 2H-MoS₂ crystal shows a well-developed (103) reflection, while the (104) reflection expected for the 3R phase would be absent. nih.gov
XRD analysis provides quantitative information about the crystallographic structure. The diffraction peaks correspond to specific crystallographic planes, often identified by Miller indices (hkl). For hexagonal 2H-MoS₂, characteristic peaks are frequently observed for the (002), (100), and (103) planes. tezu.ernet.inresearchgate.net The position of these peaks (in terms of the diffraction angle 2θ) is used to calculate the spacing between crystal planes (d-spacing) using Bragg's Law. researchgate.net
Furthermore, the characteristics of the diffraction peaks yield additional structural information. The broadening of XRD peaks is an indication of small crystallite size, which can be quantified using the Debye-Scherrer formula. researchgate.netnih.gov The intensity of the peaks relates to the degree of preferred orientation. For example, a strong (002) peak suggests a basal orientation, where the MoS₂ lamellae are oriented parallel to the substrate surface. researchgate.net Conversely, the reduction in peak intensity can suggest amorphization or poor crystallinity. researchgate.netresearchgate.net
Below is a table summarizing typical XRD peak data for 2H-MoS₂.
| 2θ Angle (°) | Miller Indices (hkl) | Reference |
|---|---|---|
| 14.24 | (002) | researchgate.net |
| 14.5 | (002) | tezu.ernet.in |
| 28.36 | (004) | researchgate.net |
| 32.9 | (100) | tezu.ernet.in |
| 33.01 | (100) | researchgate.net |
| 43.0 | (103) | tezu.ernet.in |
| 58.71 | (110) | researchgate.net |
Atomic Force Microscopy (AFM) and Conductive-AFM for this compound Surface and Electrical Characterization
Atomic Force Microscopy (AFM) and its conductive variant (C-AFM) are powerful scanning probe techniques for characterizing the surface and electrical properties of MoS₂ at the nanoscale.
AFM provides high-resolution, three-dimensional topographical images of the material's surface. It is used to measure critical morphological features such as flake thickness, surface roughness, and the presence of structural anomalies. researchgate.netresearchgate.net For instance, AFM can be used to identify monolayer, bilayer, and multilayer MoS₂ flakes based on their height profiles. escholarship.org It can also reveal surface features like micro-grain-like structures, nanoparticles, and grooves in sputtered films, as well as atomic-scale ripples on exfoliated flakes. researchgate.netornl.gov
Conductive Atomic Force Microscopy (C-AFM) extends the capabilities of traditional AFM by using a conductive tip to simultaneously map the surface topography and local electrical conductivity. nih.gov This is achieved by applying a voltage bias between the tip and the sample and measuring the resulting current that flows through the tip-sample interface. nih.gov C-AFM is invaluable for investigating charge transport phenomena in MoS₂. researchgate.net
Key applications of C-AFM for MoS₂ characterization include:
Mapping Local Conductivity: C-AFM can generate a map of the current distribution across the MoS₂ surface, highlighting variations in conductivity. researchgate.net This allows for the direct probing of the electrical properties of different domains and the identification of conductive pathways. nih.govresearchgate.net
Characterizing Grain Boundaries: The technique provides direct evidence of the increased electrical resistance associated with grain boundaries (GBs) between MoS₂ domains. researchgate.net
Probing Vertical Transport: C-AFM can investigate vertical current transport across MoS₂ heterostructures, such as those formed by stacking different 2D materials (e.g., MoS₂/WSe₂) or by growing MoS₂ on bulk semiconductors. researchgate.net
Local Current-Voltage (I-V) Spectroscopy: By holding the tip at a specific location and sweeping the voltage, C-AFM can record local I-V curves. nih.govcalstate.edu This provides insight into charge trapping/de-trapping mechanisms and can be used to evaluate the Schottky barrier height at the nanoscale metal-semiconductor junction formed by the tip and the MoS₂. researchgate.netcalstate.edu Studies have used this method to show that current increases with the number of MoS₂ layers (up to 5 layers) and that the barrier height decreases as the number of layers increases. rice.edu
The following table summarizes the key information obtained from AFM and C-AFM for MoS₂ characterization.
| Technique | Primary Measurement | Key Research Findings for MoS₂ |
|---|---|---|
| Atomic Force Microscopy (AFM) | Surface Topography | Flake thickness, surface roughness, identification of ripples and folds. researchgate.netescholarship.orgornl.gov |
| Conductive-AFM (C-AFM) | Local Electrical Current | Conductivity mapping, electrical properties of grain boundaries, vertical current transport in heterostructures. researchgate.netresearchgate.net |
| C-AFM I-V Spectroscopy | Current-Voltage Characteristics | Charge transport mechanisms, Schottky barrier height evaluation, layer-dependent conductivity. researchgate.netrice.edu |
Other Advanced Characterization Protocols for this compound
Beyond the core techniques of TEM, XRD, and AFM, a suite of other advanced characterization protocols is often employed to gain a comprehensive understanding of MoS₂ properties. These methods are frequently used in a correlative approach to link structural, optical, and electrical characteristics.
Scanning Probe Microscopy (SPM) Variants:
Electrostatic Force Microscopy (EFM): This technique detects the electrostatic variation across a surface. arxiv.org It is used to detect local transport properties and to confirm the presence of Schottky barriers at the interface between metallic and semiconducting regions of MoS₂. arxiv.org
Scanning Gate Microscopy (SGM): SGM tracks changes in current as a biased tip scans the surface, effectively acting as a movable gate. arxiv.org This is useful for analyzing local transport phenomena in MoS₂-based field-effect transistor structures. arxiv.org
Kelvin Probe Force Microscopy (KPFM): KPFM maps the contact potential difference or work function of the material's surface. escholarship.orgcalstate.edu It is used to investigate the spatial distribution of the built-in potential and electric field at p-n junctions, such as those formed at a MoS₂/Black Phosphorene interface. calstate.edu
Spectroscopic Techniques:
Raman Spectroscopy: This is a non-destructive technique used to confirm the number of MoS₂ layers and to identify its polytypes. nih.govresearchgate.net The frequency difference between two characteristic Raman modes (E¹₂g and A₁g) is a well-established indicator of the layer thickness. researchgate.net Furthermore, Raman spectroscopy can distinguish between the 2H and 3R polytypes due to their different crystal symmetries. nih.gov
Photoluminescence (PL) Spectroscopy: PL is highly sensitive to the electronic band structure of MoS₂. Monolayer MoS₂ exhibits strong photoluminescence due to its direct bandgap (~1.8 eV), while multilayer and bulk forms show suppressed PL because of their indirect bandgap (~1.2 eV). oup.comarxiv.org This makes PL a powerful tool for identifying monolayers. oup.com It can also be used as a nondestructive method to differentiate between 2H and 3R polytypes, as they exhibit different bound exciton emissions.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within MoS₂. mdpi.comias.ac.in High-resolution XPS spectra of the Mo 3d and S 2p core levels can confirm the presence of Mo⁴⁺ and S²⁻ in the MoS₂ lattice and can also be used to identify the 2H phase. ias.ac.in
These complementary techniques, when used alongside TEM, XRD, and AFM, provide a multi-faceted view of MoS₂ microstructures and nanostructures, enabling a deeper understanding of their structure-property relationships.
Theoretical Modeling and Simulation of Molybdenum Disulfide Systems
First-Principles Calculations for Molybdenum Disulfide Electronic and Optical Properties
First-principles calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the intrinsic electronic and optical properties of MoS₂ without relying on empirical parameters. These calculations provide a detailed picture of how the atomic structure of MoS₂ governs its behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials. physicsaccess.com For this compound, DFT calculations have been crucial in revealing the unique characteristics of its band structure. researchgate.net A key finding is the transition of MoS₂ from an indirect bandgap semiconductor in its bulk form to a direct bandgap semiconductor when thinned down to a single monolayer. aip.orgbegellhouse.com The bulk material has an indirect bandgap of approximately 1.2-1.29 eV. begellhouse.comarxiv.org In contrast, monolayer MoS₂ possesses a direct bandgap located at the K-point of the Brillouin zone. researchgate.netaip.org
DFT calculations show that the conduction band minimum and valence band maximum in monolayer MoS₂ are primarily composed of molybdenum d-orbitals and a hybridization of molybdenum d-orbitals and sulfur p-orbitals, respectively. aip.org While standard DFT functionals like the Generalized Gradient Approximation (GGA) tend to underestimate the experimental band gap, they correctly predict its direct nature in the monolayer form. physicsaccess.comresearchgate.net For instance, GGA calculations have reported direct bandgap values for monolayer MoS₂ around 1.60 eV to 1.7 eV. aip.orgresearchgate.nethueuni.edu.vn More advanced computational methods are required to accurately capture excitonic effects, which are particularly strong in 2D materials due to reduced dielectric screening. mit.edu The GW approximation, often used for quasiparticle corrections, combined with the Bethe-Salpeter equation (GW-BSE), provides a more accurate description of both the electronic bandgap and the optical properties, accounting for electron-hole interactions (excitons). aip.orgmit.edu These GW-BSE calculations reveal that monolayer MoS₂ has strongly bound excitonic states, with binding energies approaching 1 eV, which dominate its absorption spectrum. mit.eduarxiv.org
Table 1: Calculated Bandgap of this compound (MoS₂) in Different Forms
| MoS₂ Form | Calculation Method | Bandgap Type | Calculated Bandgap (eV) | Source |
|---|---|---|---|---|
| Bulk (Hexagonal) | DFT-GGA | Indirect | 1.37 | physicsaccess.com |
| Bulk (Trigonal) | DFT-GGA | Indirect | 1.52 | researchgate.net |
| Monolayer | DFT-GGA | Direct | 1.70 | researchgate.net |
| Monolayer | DFT | Direct | 1.60 | aip.org |
| Bilayer | First-Principles | Indirect | 1.78 | rutgers.edu |
Computational studies are critical for understanding the structure, stability, and electronic influence of intrinsic defects in MoS₂. acs.org First-principles calculations have been used to investigate a variety of structural defects, including point defects (such as sulfur vacancies, molybdenum vacancies, and antisite defects), dislocations, and grain boundaries. acs.orgresearchgate.net Sulfur vacancies are among the most common defects and are known to introduce mid-gap states that can affect the material's electronic and catalytic properties. researchgate.net
DFT calculations help to determine the formation energies of these defects, revealing their relative stability under different synthesis conditions. researchgate.net For example, studies have shown that under sulfur-rich conditions, molybdenum vacancies (VMo) can become stable. researchgate.net Antisite defects, where a molybdenum atom occupies a sulfur site (MoS) or vice versa, have also been studied. nih.gov These defects can significantly alter the electronic structure; for instance, MoS antisites can introduce defect states within the bandgap. nih.gov Beyond point defects, one-dimensional line defects, such as grain boundaries, have been modeled. arxiv.org Certain grain boundaries, composed of chains of 4-fold rings, are predicted to create one-dimensional metallic states within the semiconducting MoS₂ matrix. acs.org These computational findings provide a systematic understanding of how different defect types can tailor the material's properties. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulations for this compound Mechanical Behavior
Molecular Dynamics (MD) simulations are a powerful tool for investigating the mechanical properties and behavior of materials at the atomic scale. aip.org In the context of MoS₂, MD simulations have been extensively used to study tensile properties, fracture mechanics, and the influence of defects and environmental factors. tandfonline.comtechscience.comarxiv.org These simulations typically employ empirical potentials, such as the Stillinger-Weber (SW) potential, which are parameterized to accurately describe the interatomic forces in MoS₂. aip.orgarxiv.org
MD studies have revealed that the mechanical response of MoS₂ is highly dependent on factors like temperature, strain rate, and the presence of defects. tandfonline.comnih.gov For instance, simulations show that increasing temperature leads to a decrease in both Young's modulus and tensile strength. tandfonline.comnih.gov The presence of defects, such as vacancies or cracks, significantly reduces the tensile strength and fracture strain of the material. tandfonline.comtechscience.com The fracture process itself has been observed in simulations, showing that cracks tend to propagate rapidly perpendicular to the loading direction. techscience.com Furthermore, MD simulations have been used to explore the behavior of polycrystalline MoS₂, revealing that grain boundaries can strengthen the material, a phenomenon known as the Hall-Petch effect. researchgate.net
Table 2: Selected Molecular Dynamics Findings on MoS₂ Mechanical Properties
| Property | Condition | Finding | Source |
|---|---|---|---|
| Young's Modulus & Tensile Strength | Increasing Temperature | Values decrease as temperature increases. | tandfonline.comnih.gov |
| Tensile Strength | Presence of Vacancies | Significantly decreases, especially with a whole MoS₂ unit vacancy. | tandfonline.com |
| Fracture Behavior | Presence of a Defect | The nature of the rupture becomes more brittle. | tandfonline.com |
| Ultimate Tensile Strength | Increasing Crack Length (from L/6 to L/2) | Decreases by approximately 48% to 70% compared to crack-free MoS₂. | techscience.com |
| Fracture Propagation | Uniaxial Tension (Zigzag direction) | Temperature affects the shape and direction of crack propagation. | nih.gov |
Continuum Mechanics and Multiscale Modeling of this compound
While atomistic simulations provide detailed insights, they are computationally expensive for modeling larger systems. Continuum mechanics and multiscale modeling bridge this gap by describing the material's behavior at a larger scale. In the study of MoS₂, a thermodynamically rigorous continuum elastic constitutive model can be derived from a Taylor series expansion of the elastic strain energy density. aps.org
To ensure physical accuracy, the parameters for these continuum models, such as the stiffness tensors, are often determined by fitting the model's predictions to the stress-strain results obtained from more fundamental DFT calculations. aps.org This approach has been used to determine the nonlinear elastic properties of single-layer MoS₂, capturing its response from infinitesimal strains to large deformations. aps.org Such multiscale methods, which link quantum mechanical calculations to continuum models, are essential for accurately predicting the mechanical behavior of MoS₂-based structures and devices at length scales relevant to engineering applications.
Stochastic Modeling in this compound Research
Stochastic modeling methods, particularly kinetic Monte Carlo (KMC) simulations, are employed to understand dynamic processes that occur over longer timescales than are accessible with MD. pku.edu.cnnih.gov In MoS₂ research, KMC has been instrumental in modeling the growth process during chemical vapor deposition (CVD). pku.edu.cnnih.govacs.org
KMC simulations can predict how experimental parameters like precursor pressures, adatom flux, and growth temperature influence the resulting morphology, grain shape, and edge configurations of MoS₂ flakes. pku.edu.cnnih.govacs.org These models treat growth as a series of probabilistic events, such as adatom adsorption, diffusion, and attachment/detachment at edges. pku.edu.cn Simulations have shown that the growth of bilayer MoS₂ is promoted by increasing the growth temperature or decreasing the adatom flux. pku.edu.cnresearchgate.net Furthermore, KMC studies have differentiated distinct regimes—growth, steady-state, and etching—based on the pressures of molybdenum and sulfur precursors, providing a theoretical framework to guide the synthesis of MoS₂ with customized properties for applications in catalysis and electronics. nih.govacs.org
Device-Level Simulation of this compound-Based Architectures (e.g., FETs)
To assess the potential of MoS₂ in electronic devices, device-level simulations are crucial. Technology Computer-Aided Design (TCAD) tools are widely used to model the behavior of MoS₂-based architectures, such as field-effect transistors (FETs). tuwien.ac.at3ciencias.com These simulations solve fundamental semiconductor equations to predict device characteristics like current-voltage (I-V) curves, subthreshold slope, and leakage currents. tuwien.ac.atumn.edu
TCAD simulations of MoS₂ transistors often incorporate material parameters derived from first-principles calculations to ensure physical accuracy. tuwien.ac.at For instance, simulations have been performed for MoS₂-based Tunnel FETs (TFETs) where the parameters were tuned to match results from more microscopic Non-Equilibrium Green's Function (NEGF) calculations. tuwien.ac.at These models have been used to investigate the impact of scaling device dimensions, such as gate length, on performance metrics like the ON/OFF current ratio. tuwien.ac.at Device-level simulations have also been employed to design and analyze ultra-low-leakage dynamic memory cells based on MoS₂ MOSFETs, demonstrating their potential advantages over conventional silicon technology. umn.edu Such simulations are essential for exploring the design space and optimizing the performance of next-generation electronics built with MoS₂. researching.cn
Defect Engineering and Interfacial Phenomena in Molybdenum Disulfide
Point Defects in Molybdenum Disulfide (Vacancies, Impurities, Doping)
Point defects, which are zero-dimensional imperfections in the crystal lattice, play a significant role in tailoring the properties of this compound. These defects include vacancies, where an atom is missing from its lattice site, and impurities, where a host atom is replaced by a foreign atom (substitutional doping) or a foreign atom occupies a space between lattice sites (interstitial doping).
Role of Sulfur Vacancies in this compound Properties
Sulfur vacancies (V_s) are the most common and influential native point defects in MoS₂. Their presence can significantly modulate the material's electronic and catalytic properties. The formation of sulfur vacancies introduces localized mid-gap states, which can enhance electrical conductivity. These vacancies act as n-type dopants, increasing the concentration of free electrons available for conduction.
The electronic properties of MoS₂ are highly sensitive to the concentration of sulfur vacancies. An increase in vacancy concentration can lead to a decrease in the material's band gap. For instance, annealing MoS₂ at higher temperatures can increase the density of sulfur vacancies, resulting in a smaller band gap. frontiersin.org
From a catalytic perspective, sulfur vacancies are crucial for activating the inert basal plane of MoS₂ for reactions such as the hydrogen evolution reaction (HER). These vacancies serve as active sites for the adsorption and reaction of molecules. The catalytic activity can be tuned by controlling the density of these vacancies. For example, multilayer MoS₂ with a high concentration of surface sulfur vacancies (up to 90%) has demonstrated high HER activity. frontiersin.org
Below is a table summarizing the impact of sulfur vacancies on the properties of MoS₂:
| Property | Effect of Sulfur Vacancies | Quantitative Data |
| Electronic Properties | Introduction of mid-gap states, n-type doping effect. | A single sulfur vacancy can introduce defect levels in the upper part of the band gap. researchgate.net |
| Change in band gap from direct to indirect. acs.org | Annealing MoS₂ from 400 K to 900 K, which increases S vacancy density, can decrease the band gap from 2.2 eV to 1.8 eV. frontiersin.org | |
| Increased electrical conductivity. | Electron mobility can decrease by two orders of magnitude as vacancy concentration increases from 0.1% to 3%. researchgate.net | |
| Catalytic Activity (HER) | Creation of active sites on the basal plane. | Optimal catalytic activity for HER is observed at a sulfur vacancy density of 7-10%. acs.orgresearchgate.net |
| Enhanced charge transfer during catalysis. | Sulfur vacancies facilitate charge transfer, as evidenced by a decrease in charge transfer resistance (R_ct). arxiv.org | |
| Formation Energy | Varies with configuration (single vs. line). | The formation energy of a single sulfur vacancy in S-rich conditions is approximately 2.35 eV. researchgate.net |
Heteroatom Doping Strategies for this compound Property Modulation
Heteroatom doping, the intentional introduction of foreign atoms into the MoS₂ lattice, is a powerful strategy to modulate its properties for specific applications. Doping can be achieved through substitutional doping, where a dopant atom replaces a molybdenum (Mo) or sulfur (S) atom, or through interstitial doping, where dopants reside in the spaces between the lattice atoms.
P-type Doping: Achieving stable p-type conductivity in MoS₂ is a significant challenge due to its native n-type behavior, often attributed to sulfur vacancies. Substitutional doping with elements that have fewer valence electrons than Mo is a common strategy. Transition metals like Niobium (Nb) and Tantalum (Ta) have been identified as effective p-type dopants when they substitute Mo atoms. arxiv.orgarxiv.org This substitution creates holes in the valence band, leading to p-type conduction.
N-type Doping: Enhancing the intrinsic n-type behavior or achieving controlled n-type doping can be accomplished through several methods. Rhenium (Re) and Technetium (Tc) are effective n-type dopants when they substitute Mo atoms, as they possess one more valence electron than Mo. arxiv.orgarxiv.org Surface adsorption of alkali metals such as Lithium (Li), Sodium (Na), and Potassium (K) can also effectively n-dope MoS₂ by donating electrons to the material. researchgate.net Non-metal doping with elements like Nitrogen (N), Phosphorus (P), and Fluorine (F) can also modify the electronic structure and enhance n-type characteristics. frontiersin.org
The table below summarizes various heteroatom doping strategies for MoS₂:
| Dopant Element | Doping Type | Doping Method | Effect on Properties |
| Niobium (Nb) | p-type | Substitutional (replaces Mo) | Induces p-type conductivity. acs.orgornl.gov |
| Tantalum (Ta) | p-type | Substitutional (replaces Mo) | Acts as a p-type dopant. arxiv.orgarxiv.org |
| Rhenium (Re) | n-type | Substitutional (replaces Mo) | Acts as an n-type dopant. acs.orgarxiv.orgarxiv.org |
| Technetium (Tc) | n-type | Substitutional (replaces Mo) | Acts as an n-type dopant. arxiv.orgarxiv.org |
| Nickel (Ni) | - | Doping | Can stabilize the metallic 1T-MoS₂ phase. researchgate.net |
| Nitrogen (N) | n-type | Substitutional (replaces S) | Modifies electronic and magnetic properties. researchgate.net |
| Phosphorus (P) | n-type | Substitutional (replaces S) | Enhances HER performance. frontiersin.org |
| Fluorine (F) | n-type | Doping | Changes the electronic structure. frontiersin.org |
| Potassium (K) | n-type | Surface Adsorption | Enhances n-type mobile carrier density. researchgate.net |
Carbon-Doping and its Impact on this compound Surface Structure
Carbon doping of MoS₂ has emerged as a promising method to tune its electronic and catalytic properties. Carbon atoms can be incorporated into the MoS₂ lattice either by substituting Mo or S atoms. This substitutional doping significantly alters the surface structure and electronic band structure of the material.
When carbon atoms substitute for molybdenum, they can introduce extra states near the Fermi level, which can transform the semiconducting MoS₂ into a metallic material as the carbon concentration increases. oup.com This is due to the hybridization between Mo-d, S-p, and C-p orbitals. The presence of C-Mo bonds, confirmed by X-ray photoelectron spectroscopy (XPS), indicates the successful incorporation of carbon into the MoS₂ lattice. oup.com
Carbon doping can also influence the band gap of MoS₂. Theoretical studies suggest that doping with carbon line domains can result in an indirect bandgap that is narrower than that of bulk MoS₂. acs.org This tunability of the band gap is crucial for applications in electronic and optoelectronic devices. Furthermore, carbon-doping has been shown to create rich defects in MoS₂ nanosheets, leading to a broader optical bandgap and enhanced broadband UV-visible light absorption. arxiv.org
Research has also indicated that carbon impurities near the surface of natural MoS₂ are responsible for its commonly observed n-type doping behavior. arxiv.org The controlled introduction of carbon, therefore, provides a viable route to engineer the electronic properties of MoS₂.
Line Defects (Edge Sites) and Plane Defects (Interlayer Defects) in this compound
Beyond point defects, higher-dimensional defects such as one-dimensional line defects and two-dimensional plane defects also play a crucial role in defining the properties of MoS₂.
Line Defects: Line defects in MoS₂ include edge sites, dislocations, and grain boundaries. Edge sites are the termination of the MoS₂ layers and are known to be catalytically active, particularly for the hydrogen evolution reaction. Dislocations are disruptions in the regular crystal lattice and can significantly impact the mechanical properties of the material. For instance, pentagon-heptagon (5|7) pairs in grain boundaries can either strengthen or weaken the material depending on the tilt angle and their arrangement. acs.orgresearchgate.net
Grain boundaries, which are interfaces between two crystalline domains with different orientations, can exhibit unique electronic properties. Certain types of 60° grain boundaries in monolayer MoS₂ have been found to create one-dimensional metallic wires. acs.orgnih.gov
Plane Defects: Plane defects, also known as interlayer defects, primarily manifest as stacking faults in the layered structure of MoS₂. MoS₂ can exist in different polytypes, with the most common being the hexagonal (2H) and rhombohedral (3R) phases, which differ in their stacking sequence. Stacking faults are interruptions in the regular stacking order of the layers. These faults can be introduced during crystal growth or through mechanical processes. oup.com
The presence of stacking faults can influence the electronic properties of MoS₂ by creating new states within the band gap. arxiv.org For example, the alternation of 2H and 3R polytypism can form stacking faults that strongly influence surface conductivity. acs.org
Influence of Defects on this compound Performance in Energy Storage and Catalysis
Defects in this compound are not always detrimental; in fact, they can be strategically engineered to enhance its performance in energy storage and catalysis.
In catalysis , particularly for the hydrogen evolution reaction (HER), defects are paramount. The basal plane of pristine MoS₂ is catalytically inert. However, the introduction of defects, especially sulfur vacancies and edge sites, creates active centers for catalysis. These defects can optimize the adsorption and desorption of reactants and intermediates, thereby boosting the catalytic efficiency. For instance, the creation of sulfur vacancies has been shown to significantly enhance the HER activity of MoS₂.
In the realm of energy storage , defects can also play a beneficial role. For example, in sodium-ion batteries, the presence of defects can provide more active sites for sodium ion storage and facilitate faster ion diffusion. Heteroatom doping, by creating defects and modifying the electronic structure, can also improve the performance of MoS₂ as an electrode material. For instance, doping can enhance the electrical conductivity of MoS₂, which is crucial for high-rate performance in batteries and supercapacitors.
Strategies for Defect Introduction and Control in this compound
The ability to introduce and control defects in a precise manner is key to harnessing their beneficial effects. Several strategies have been developed to engineer defects in MoS₂:
Thermal Annealing: Annealing MoS₂ in a vacuum or a specific gas environment at elevated temperatures is a common method to create sulfur vacancies. The density of these vacancies can be controlled by tuning the annealing temperature and duration.
Plasma Treatment: Exposing MoS₂ to various plasmas (e.g., Argon, Hydrogen, Nitrogen) can effectively create vacancies and introduce dopant atoms. Plasma-assisted methods offer a way to incorporate foreign atoms substitutionally into the MoS₂ lattice.
Chemical Vapor Deposition (CVD): The growth conditions during CVD can be manipulated to control the formation of defects. For example, by controlling the precursor concentrations and growth temperature, one can influence the density of vacancies and the formation of grain boundaries. Doping can also be achieved in-situ during the CVD process by introducing dopant precursors.
Electron/Ion Beam Irradiation: Focused electron or ion beams can be used to create defects in a localized and controlled manner. This technique allows for the precise patterning of defects on the MoS₂ surface.
Chemical Treatment: Treating MoS₂ with certain chemical reagents can create defects. For example, chemical exfoliation methods can introduce a high density of defects, including vacancies and dislocations.
By employing these strategies, researchers can tailor the defect landscape within MoS₂ to optimize its properties for a wide range of applications, from electronics and optoelectronics to catalysis and energy storage.
Molybdenum Disulfide Heterostructures and Van Der Waals Integration
Fabrication and Characterization of Molybdenum Disulfide-Based Van der Waals (vdW) Heterostructures
The construction of MoS₂-based vdW heterostructures relies on a toolkit of sophisticated fabrication and characterization techniques that allow for the precise assembly and analysis of these atomically thin stacks. The absence of lattice matching constraints in vdW heterostructures provides a unique advantage for combining disparate 2D materials. mdpi.com
Fabrication Methods:
Common methods for fabricating MoS₂ vdW heterostructures include:
Mechanical Exfoliation and Transfer: This "Scotch tape" method is a widely used technique to obtain high-quality, ultraclean 2D flakes of MoS₂ and other materials. qpeng.org These individual flakes can then be stacked layer-by-layer to create vertical heterostructures. qpeng.org While effective for producing high-quality microscopic devices, this method is not well-suited for large-scale production due to its lower yield. mdpi.com
Chemical Vapor Deposition (CVD): CVD allows for the direct growth of large-area, continuous, and uniform films of MoS₂ on various substrates, including other 2D materials like graphene or hexagonal boron nitride (h-BN). mdpi.comnih.govmdpi.com This method is more scalable than mechanical exfoliation and can produce heterostructures with clean interfaces. harvard.edu For instance, monolayer MoS₂ has been successfully grown on GaN-on-sapphire substrates at 700 °C. nih.gov
Wet and Dry Transfer Methods: Once MoS₂ or other 2D materials are grown, they often need to be transferred to a target substrate or another 2D material to form a heterostructure.
Wet transfer is typically used for large-area CVD-grown materials and involves lifting the 2D film using a supporting polymer layer and a liquid etchant. nih.gov
Dry transfer is preferred for creating high-quality, microscopic heterostructures from exfoliated flakes, as it avoids the use of etchants and yields cleaner interfaces. nih.gov
Molecular Beam Epitaxy (MBE): MBE is another technique used for the high-quality growth of MoS₂ layers on substrates like MoTe₂. nih.gov
Characterization Techniques:
A suite of characterization tools is employed to verify the successful fabrication and to understand the properties of MoS₂-based heterostructures:
Optical Microscopy and Atomic Force Microscopy (AFM): These techniques are used to identify and characterize the morphology, thickness, and surface quality of the 2D flakes and the assembled heterostructures. mdpi.commdpi.com
Raman Spectroscopy: This non-destructive technique is crucial for confirming the presence and quality of the constituent materials in the heterostructure. The characteristic Raman peaks of MoS₂, such as the E¹₂g (in-plane) and A₁g (out-of-plane) modes, can provide information about the number of layers, strain, and doping. mdpi.commdpi.comrsc.org In MoS₂/GaN heterostructures, the characteristic peaks of both materials can be clearly observed. nih.gov
Photoluminescence (PL) Spectroscopy: PL is a powerful tool for probing the electronic band structure and interlayer interactions. A significant quenching of the PL signal in a heterostructure compared to the individual layers is often a strong indicator of efficient interlayer charge transfer. mdpi.comrsc.org Conversely, shifts in the PL peak positions can indicate changes in the local strain and dielectric environment. mdpi.com
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms within the heterostructure, confirming the stoichiometry and quality of the materials. mdpi.comnih.gov
Transmission Electron Microscopy (TEM): Cross-sectional TEM can provide direct visualization of the interface between the layers in a vdW heterostructure, confirming the presence of a vdW gap and the quality of the interface. nih.gov
| Fabrication Method | Typical Scale | Interface Quality | Advantages | Disadvantages |
| Mechanical Exfoliation | Microscopic | High | High crystal quality, clean interfaces. | Low yield, not scalable. |
| Chemical Vapor Deposition (CVD) | Wafer-scale | Good to High | Scalable, large-area, uniform films. | Requires high temperatures, potential for defects. |
| Wet Transfer | Large-area | Moderate | Suitable for large CVD-grown films. | Potential for polymer residues and contamination. |
| Dry Transfer | Microscopic | High | Clean interfaces, precise placement. | Labor-intensive, limited to small flakes. |
| Molecular Beam Epitaxy (MBE) | Wafer-scale | High | Precise control over growth, high purity. | Requires ultra-high vacuum, expensive. |
Interfacial Physics and Charge Transfer Mechanisms in this compound Heterostructures
The functionality of MoS₂-based heterostructures is fundamentally governed by the physics at the interface between the constituent layers. The weak vdW forces allow for the preservation of the individual material properties while enabling strong electronic interactions, leading to novel phenomena not present in the isolated components.
A key process at the heart of many heterostructure devices is interlayer charge transfer . When MoS₂ is brought into contact with another material with a different band alignment, photogenerated electron-hole pairs (excitons) in one layer can dissociate, with the electron and hole transferring to different layers. This spatial separation of charge carriers is crucial for applications in photovoltaics and photodetectors.
Mechanisms of Charge Transfer:
Tunneling and Recombination: In many MoS₂ heterostructures, charge transport across the junction is governed by tunneling and recombination processes. aps.orgacs.org The presence of a charge inversion or depletion layer at the interface can significantly influence these transport regimes. aps.orgacs.orgsemanticscholar.org
Ultrafast Charge Transfer: Time-resolved spectroscopic studies have revealed that charge transfer in MoS₂ heterostructures can be an extremely fast process. For example, in MoS₂/graphene heterostructures, exciton dissociation and charge transfer from MoS₂ to graphene have been observed on a sub-picosecond timescale. aps.org In twisted MoS₂/WSe₂ heterostructures, electron transfer times as short as 12 femtoseconds have been recorded, with the transfer rate being highly dependent on the stacking angle between the layers. mit.edu
Factors Influencing Interfacial Physics:
Interlayer Coupling: The strength of the interaction between the layers plays a critical role in determining the efficiency of charge transfer. Strong interlayer coupling is necessary for sufficient charge transfer to occur. semanticscholar.org This coupling can be probed through techniques like Raman spectroscopy, where shifts in the Raman peaks can indicate charge transfer and modifications to the vibrational modes of the materials. researchgate.net
Stacking Angle: The relative crystallographic orientation, or twist angle, between the layers of a vdW heterostructure can significantly impact the electronic and optical properties, including the charge transfer dynamics. mit.edu In MoS₂-graphene heterostructures, the charge transfer timescale varies strongly with the twist angle, becoming faster for smaller angles. semanticscholar.org
Substrate Effects: The substrate on which the heterostructure is placed can also play a crucial role in the charge transfer mechanism. The electrical nature of the substrate (insulating vs. conducting) and its electronic coupling with the 2D material can fundamentally alter the charge transfer pathways. acs.org For instance, a substrate that can act as a charge reservoir for molecular dopants can inhibit the effective doping of a MoS₂ monolayer. acs.org
Electron-Phonon Coupling: The interaction between electrons and lattice vibrations (phonons) is another important aspect of interfacial physics. Electron-phonon coupling can influence carrier mobility and relaxation pathways. Studies have shown that the electron-phonon coupling strength in monolayer MoS₂ can be weak for the valence band maximum at the K-point, which is beneficial for hole transport. acs.org The coupling strength can also be modulated by photoexcitation. acs.org
The intricate interplay of these factors at the interface allows for the precise tuning of the electronic and optoelectronic properties of MoS₂ heterostructures, paving the way for the design of novel devices with tailored functionalities.
This compound / Graphene Hybrid Systems
The combination of semiconducting MoS₂ with semi-metallic graphene creates a vdW heterostructure with a unique set of properties that are highly attractive for a range of electronic and optoelectronic applications. chemrxiv.org Graphene's high carrier mobility, transparency, and tunable work function complement the strong light absorption and semiconducting nature of MoS₂. chemrxiv.orgresearchgate.net
In these hybrid systems, MoS₂ typically acts as the light-absorbing material, while graphene serves as an efficient channel for charge transport. aps.org This synergy allows for the fabrication of devices such as large-scale 2D field-effect transistors (FETs), where MoS₂ is the channel material and graphene acts as the contacts, and rewritable optoelectronic switches. chemrxiv.org
A key feature of MoS₂/graphene heterostructures is the formation of a Type-II band alignment . This alignment facilitates the efficient separation of photogenerated charge carriers. Upon photoexcitation of MoS₂, electrons are transferred to the graphene layer, while holes remain in the MoS₂. valleytronics.com This charge transfer process is often accompanied by a quenching of the photoluminescence (PL) from MoS₂. valleytronics.com The charge transfer dynamics can be extremely fast, occurring on sub-picosecond timescales. aps.org
The efficiency of charge transfer and other electronic properties of the heterostructure are highly dependent on the twist angle between the MoS₂ and graphene lattices. The charge transfer timescale has been shown to vary significantly with the twist angle, with smaller angles leading to faster transfer. mit.edusemanticscholar.org This twist angle dependence provides an additional degree of freedom for tuning the properties of these hybrid systems. semanticscholar.org
The fabrication of high-quality, large-area MoS₂/graphene heterostructures is crucial for their practical application. While layer-by-layer stacking of CVD-grown films is a viable approach, it can be complex and costly. harvard.edu Alternative methods, such as the direct growth of MoS₂ on graphene, are being explored to create cleaner interfaces and streamline the fabrication process. harvard.edu
| Property | This compound (Monolayer) | Graphene | MoS₂/Graphene Heterostructure |
| Bandgap | ~1.8 eV (Direct) | 0 eV (Semi-metal) | Type-II band alignment |
| Carrier Mobility | Moderate | Very High | High (Graphene acts as transport layer) |
| Optical Absorption | Strong in visible range | ~2.3% of white light | Strong light absorption by MoS₂ |
| Key Function | Light absorption, semiconducting channel | Charge transport, transparent electrode | Efficient charge separation and transport |
This compound / Wide-Bandgap Semiconductor Heterojunctions (e.g., MoS₂/GaN, MoS₂/SiC)
Integrating MoS₂ with conventional wide-bandgap semiconductors like gallium nitride (GaN) and silicon carbide (SiC) opens up possibilities for novel 2D/3D heterostructures with unique electronic and optoelectronic properties. rsc.org These combinations leverage the mature technology of wide-bandgap materials with the distinct characteristics of 2D MoS₂.
MoS₂/GaN Heterojunctions:
The heterostructure formed between MoS₂ and GaN has attracted significant interest due to the small lattice mismatch (<1%) and the small difference in thermal expansion coefficients between the two materials, which is favorable for high-quality epitaxial growth. nih.gov Monolayer MoS₂ can be grown directly on GaN substrates using CVD. nih.gov
Structural and chemical analyses have confirmed the formation of stoichiometric MoS₂ on GaN with a vdW gap at the interface, indicating a weak vdW bond between the two materials. researchgate.net These heterojunctions typically exhibit a Type-II band alignment , which is conducive to the separation of charge carriers. researchgate.net This property makes MoS₂/GaN heterojunctions promising for photodetection applications, with high responsivity and detectivity having been demonstrated. researchgate.net
MoS₂/SiC Heterojunctions:
MoS₂ can also be integrated with SiC to form 2D/3D heterojunctions. P-type MoS₂ films have been grown directly on n-type 4H-SiC substrates via CVD. rsc.org Characterization using Raman spectroscopy and X-ray diffraction has confirmed the high quality of the grown MoS₂ films. rsc.org
The resulting p-MoS₂/n-SiC heterojunctions exhibit rectifying diode-like behavior. rsc.org Similar to the GaN heterostructures, MoS₂/SiC junctions also form a Type-II band alignment , with a significant valence band offset. arxiv.org This band alignment leads to a high rectification ratio and a pronounced photovoltaic response in both the UV and visible ranges. arxiv.org The electronic properties of MoS₂/SiC heterostructures can be further tuned by applying strain or an external electric field. proquest.com The combination of MoS₂'s excellent optoelectronic properties with SiC's robustness makes these heterostructures promising for high-performance optoelectronic and power devices. arxiv.org
| Heterojunction | Band Alignment | Key Properties | Potential Applications |
| MoS₂/GaN | Type-II | Small lattice mismatch, efficient charge separation, high photoresponsivity. | Photodetectors, innovative electronic and optoelectronic devices. |
| MoS₂/SiC | Type-II | High rectification ratio, photovoltaic response in UV/visible, tunable electronic properties. | High-performance optoelectronics, power devices. |
Type-I and Type-II Van der Waals Heterostructures Involving this compound (e.g., MoS₂/ReS₂)
The relative alignment of the conduction and valence band edges of the constituent materials in a vdW heterostructure determines its type and, consequently, its fundamental electronic and optical properties. MoS₂ can form both Type-I and Type-II heterostructures, each with distinct characteristics and potential applications.
Type-II Heterostructures:
In a Type-II heterostructure, the conduction band minimum (CBM) and the valence band maximum (VBM) are located in different materials. This staggered band alignment is highly conducive to the spatial separation of photogenerated electrons and holes. mdpi.com When an exciton is created in one layer, the electron will tend to move to the material with the lower CBM, while the hole will move to the material with the higher VBM.
This charge separation leads to several key properties:
Photoluminescence (PL) Quenching: The spatial separation of electrons and holes reduces their recombination probability, leading to a strong quenching of the PL signal. mdpi.com
Long-Lived Interlayer Excitons: The separated electrons and holes can form interlayer excitons, which have significantly longer lifetimes compared to intralayer excitons.
Applications in Photovoltaics and Photodetection: The efficient charge separation makes Type-II heterostructures ideal for applications in solar cells and photodetectors. mdpi.com
Examples of Type-II heterostructures involving MoS₂ include MoS₂/WSe₂ , MoS₂/MoSe₂ , and MoS₂/tellurene . mdpi.combohrium.com In the case of a MoS₂/ReSe₂ heterostructure, transient absorption measurements have shown ultrafast electron transfer from ReSe₂ to MoS₂ and hole transfer from MoS₂ to ReSe₂, confirming a Type-II band alignment. utexas.edu
Type-I Heterostructures:
In a Type-I heterostructure, both the CBM and the VBM of the entire system are located within the same material. This means that both electrons and holes are confined to one layer, which has a smaller bandgap.
Key characteristics of Type-I heterostructures include:
Spatial Confinement of Excitons: Both electrons and holes are confined to the same layer, leading to strong light emission.
Lack of Charge Separation: Unlike Type-II systems, there is no inherent mechanism for separating charge carriers across the interface.
Applications in Light-Emitting Devices: The strong radiative recombination makes Type-I heterostructures suitable for applications in light-emitting diodes (LEDs) and lasers.
Interestingly, the MoS₂/ReS₂ system can also form a Type-I heterostructure . First-principles calculations and transient absorption measurements have shown that for monolayers of MoS₂ and ReS₂, a Type-I band alignment can be achieved where both the CBM and VBM are located in the ReS₂ layer. harvard.eduacs.org In this configuration, carriers injected into the MoS₂ layer transfer to the ReS₂ layer, while no charge transfer occurs when carriers are injected directly into the ReS₂. harvard.edu
| Heterostructure Type | Band Alignment | Charge Carrier Behavior | Primary Applications | MoS₂ Example |
| Type-I | Straddling gap (CBM and VBM in the same material) | Electrons and holes are confined in the same layer, promoting radiative recombination. | Light-emitting diodes (LEDs), lasers. | MoS₂/ReS₂ (monolayer) |
| Type-II | Staggered gap (CBM and VBM in different materials) | Electrons and holes are spatially separated, reducing recombination. | Photovoltaics, photodetectors. | MoS₂/ReSe₂, MoS₂/WSe₂ |
This compound Integration with Other 2D Materials for Advanced Functionalities
The versatility of vdW integration allows MoS₂ to be combined with a wide array of other 2D materials beyond graphene and other transition metal dichalcogenides (TMDs), leading to heterostructures with tailored properties for advanced applications.
Integration with Hexagonal Boron Nitride (h-BN):
Hexagonal boron nitride, an insulating 2D material with a large bandgap, is an ideal substrate and encapsulation material for MoS₂. acs.orgresearchgate.net The atomically flat surface of h-BN reduces substrate-induced scattering and charge trapping, leading to significantly improved electronic properties in MoS₂-based devices. harvard.edu MoS₂/h-BN heterostructures have been utilized to create high-performance, flexible, and transparent field-effect transistors (FETs) with enhanced mobility and reduced hysteresis. mit.eduacs.org The integration of h-BN is also crucial for exploring the fundamental physics of MoS₂, such as valleytronics, where the interface with h-BN can be engineered to modulate the valley polarization. mdpi.com
Integration with Other 2D Materials for Novel Devices:
Tunneling Transistors: By creating heterostructures with carefully chosen band alignments, such as in MoS₂/MoTe₂, it is possible to fabricate tunneling field-effect transistors (TFETs). researchgate.netresearchgate.net These devices operate based on quantum mechanical band-to-band tunneling and have the potential for sub-thermal switching, which is crucial for low-power electronics. Vertical TFETs have also been demonstrated using Si/MoS₂ heterostructures.
Flexible Electronics: The inherent mechanical flexibility of 2D materials makes MoS₂-based heterostructures, such as those with graphene and h-BN, excellent candidates for flexible and wearable electronics. mdpi.comsemanticscholar.orgacs.org These all-2D heterostructures can withstand significant strain without degradation of their electronic performance. mit.edu
Spintronics and Valleytronics: The strong spin-orbit coupling and unique spin-valley locking in MoS₂ make it a promising material for spintronics and valleytronics. aps.org By integrating MoS₂ with materials like graphene or magnetic 2D materials (e.g., MnO₂), it is possible to inject spin-polarized carriers and manipulate spin and valley degrees of freedom. rsc.orgaps.org MoS₂/graphene heterostructures have been shown to exhibit robust spin-valley polarization and can act as spin filters. aps.orgarxiv.org
Optoelectronics: Heterostructures of MoS₂ with other 2D semiconductors, such as blue phosphorene, can lead to enhanced light absorption in the visible and ultraviolet regions, making them suitable for advanced optoelectronic applications. qpeng.org Integration with metal oxides like ZnO can also create efficient photodetectors. mdpi.com
The ability to combine MoS₂ with a vast library of other 2D materials through vdW integration provides a powerful platform for designing next-generation electronic, optoelectronic, and quantum devices with functionalities that are not achievable with single materials alone.
Challenges and Future Directions in Molybdenum Disulfide Research
Scalability and Cost-Effectiveness of Molybdenum Disulfide Synthesis for Industrial Applications
A primary obstacle to the commercialization of MoS₂-based technologies is the development of scalable and cost-effective synthesis methods. While laboratory-scale production has demonstrated the remarkable properties of MoS₂, translating these processes to an industrial scale presents significant challenges.
Current synthesis techniques can be broadly categorized into top-down and bottom-up approaches. Top-down methods, such as mechanical and liquid-phase exfoliation, are simple and can produce high-quality MoS₂ flakes. mdpi.com However, mechanical exfoliation suffers from low yield and is not suitable for large-volume production. mdpi.com Liquid-phase exfoliation offers better scalability but often results in flakes with variable thicknesses and smaller lateral sizes. mdpi.com
Bottom-up methods, particularly chemical vapor deposition (CVD), are promising for producing large-area, high-quality MoS₂ films. mdpi.comaip.org However, CVD processes can be expensive due to the need for high temperatures, vacuum conditions, and costly precursor materials. acs.org Efforts are underway to reduce the cost of CVD, such as using salt-assisted growth to lower the melting point of precursors. aip.org Other solution-based methods like hydrothermal synthesis are being explored as a cost-effective and scalable alternative, though controlling the uniformity and quality of the resulting MoS₂ nanocrystals remains a challenge. nih.gov
| Synthesis Method | Advantages | Disadvantages | Scalability Potential |
| Mechanical Exfoliation | High material quality | Low yield, small flake size | Low |
| Liquid-Phase Exfoliation | Low cost, high quantity | Inconsistent thickness, small flakes | Moderate |
| Chemical Vapor Deposition (CVD) | High-quality, large-area films | High cost, complex process | High |
| Hydrothermal Synthesis | Low cost, scalable | Difficulty in controlling morphology | Moderate to High |
Achieving High-Quality and Uniform this compound Production
The performance of MoS₂-based devices is critically dependent on the quality and uniformity of the material. The presence of defects, grain boundaries, and variations in layer thickness can significantly degrade electronic and optical properties.
Achieving large-area, uniform, and high-quality MoS₂ monolayers remains a significant hurdle for device development. nih.govresearchgate.net While CVD has shown promise, challenges in achieving large homogeneous areas with large grains persist. aip.org Researchers have developed self-limiting CVD approaches and utilized techniques like van der Waals epitaxy to improve the uniformity and controllability of MoS₂ film growth over large areas. nih.govresearchgate.netacs.org These methods aim to be compatible with standard semiconductor fabrication processes. nih.govresearchgate.net
The characterization of MoS₂ quality is also crucial. Techniques such as Raman spectroscopy, photoluminescence (PL), and atomic force microscopy (AFM) are used to assess layer number, crystallinity, and surface morphology. researchgate.netaip.org For instance, the difference in the positions of two characteristic Raman peaks can indicate the number of MoS₂ layers. acs.orgnih.gov Intense PL signals are indicative of highly crystalline single-layer MoS₂. aip.org
Structural Stability and Compatibility Issues in this compound-Based Devices
The integration of MoS₂ into functional devices presents challenges related to its structural stability and compatibility with other materials. The atomically thin nature of MoS₂ makes it susceptible to environmental degradation and mechanical stress.
While MoS₂ is known for its chemical stability, its long-term performance in devices can be affected by interactions with the substrate, dielectrics, and metal contacts. mdpi.com For instance, hysteresis is often observed in the transfer characteristics of MoS₂-based field-effect transistors (FETs), which can be attributed to charge trapping at the MoS₂ surface or at the interface with the gate dielectric. acs.org Surface treatments, such as oxygen plasma and passivation with materials like aluminum oxide (Al₂O₃), have been employed to improve the stability and performance of MoS₂ devices. acs.org
Compatibility with other materials is another critical aspect. The choice of substrate and dielectric materials can significantly impact the electronic properties of MoS₂. researchgate.net Furthermore, achieving low-resistance contacts between metals and MoS₂ is a major challenge in fabricating high-performance electronic devices. mdpi.comresearchgate.net The formation of a Schottky barrier at the metal-MoS₂ interface can limit device performance. researchgate.net
Management of Impurities and Lattice Imperfections in this compound
The electronic and optical properties of MoS₂ are highly sensitive to impurities and lattice imperfections. researchgate.net These defects can introduce unwanted electronic states within the bandgap, acting as charge traps or recombination centers, which can degrade device performance. researchgate.net
Common structural defects in CVD-grown monolayer MoS₂ include point defects (such as sulfur and molybdenum vacancies), dislocations, and grain boundaries. acs.org The formation of these defects is influenced by the growth conditions. acs.org For example, sulfur vacancies are a common type of point defect that can impact the material's conductive properties. acs.orgaps.org Theoretical studies have shown that the absence of molybdenum or sulfur atoms can lead to gap states that affect the material's electrical behavior. researchgate.net
Managing these imperfections is crucial for realizing the full potential of MoS₂. This can involve optimizing synthesis processes to minimize defect formation or developing post-synthesis treatments to passivate or repair defects. researchgate.net First-principles calculations are often used to understand the energy landscape and electronic properties of different defects, providing guidance for experimental efforts to control them. acs.org
| Type of Defect | Description | Impact on Properties |
| Sulfur Vacancy (Vₛ) | A missing sulfur atom in the lattice. | Can introduce mid-gap states, affect conductivity. acs.orgaps.org |
| Molybdenum Vacancy (Vₘₒ) | A missing molybdenum atom in the lattice. | Can create gap states, influencing electrical characteristics. researchgate.net |
| Grain Boundaries | Interfaces between different crystalline domains. | Can degrade material performance. researchgate.net |
| Impurities | Foreign atoms incorporated into the lattice. | Can act as dopants, altering electronic properties. nih.gov |
Overcoming Performance Limitations in this compound Applications
Despite its promising properties, MoS₂ faces several performance limitations in various applications. In electronics, the relatively low carrier mobility of MoS₂ compared to silicon remains a challenge. mdpi.com This can limit the operating speed of MoS₂-based transistors. Additionally, high contact resistance between metal electrodes and MoS₂ is a significant bottleneck for achieving high-performance devices. researchgate.net
For optoelectronic devices like photodetectors, pristine 2D MoS₂ suffers from weak light absorption due to its atomic thickness, which can lead to low detectivity and a small light on/off ratio. rug.nl Researchers are exploring strategies such as defect engineering and creating heterostructures to enhance the performance of MoS₂-based devices. rug.nl
Emerging Research Frontiers and Untapped Application Fields for this compound
The unique properties of MoS₂ continue to open up new avenues for research and applications. One of the exciting frontiers is in the field of spintronics, where the spin properties of electrons are utilized in addition to their charge. amrita.edu The strong spin-orbit coupling in MoS₂ makes it a promising material for developing spintronic devices.
Flexible and wearable electronics represent another significant area of opportunity. mdpi.comkebumenupdate.com The mechanical flexibility and semiconducting properties of MoS₂ make it an ideal candidate for fabricating flexible transistors, sensors, and displays. mdpi.com
In the biomedical field, MoS₂ is being explored for applications in biosensing, bioimaging, and even therapeutic interventions. mdpi.commdpi.com Its high surface area and biocompatibility make it suitable for developing highly sensitive biosensors for detecting diseases. mdpi.commdpi.com The combination of MoS₂ with plasmonic nanomaterials is also being investigated to enhance its optical properties for bioimaging and phototherapy. mdpi.com
Furthermore, the integration of MoS₂ with other 2D materials to form van der Waals heterostructures offers a pathway to engineer novel materials with tailored properties for a wide range of applications, from high-performance electronics to advanced energy storage systems. mdpi.com
Q & A
Q. How can high-quality monolayer MoS₂ be synthesized for optoelectronic studies?
Monolayer MoS₂ is typically synthesized via chemical vapor deposition (CVD) using precursors like molybdenum trioxide (MoO₃) and sulfur vapor under controlled temperatures (650–850°C). Mechanical exfoliation from bulk crystals is another method, yielding high-purity monolayers suitable for photoluminescence (PL) and absorption spectroscopy . Key parameters include substrate selection (e.g., SiO₂/Si) and post-growth annealing to reduce defects.
Q. What characterization techniques confirm the structural integrity of MoS₂ nanosheets?
Atomic force microscopy (AFM) measures thickness (monolayer ≈ 0.7 nm), while Raman spectroscopy identifies layer-dependent phonon modes (E₁₂g and A₁₃ peaks shift with thickness). Photoluminescence spectroscopy confirms the transition from indirect to direct bandgap in monolayers, with PL intensity increasing by ~10⁴ compared to bulk . X-ray diffraction (XRD) and transmission electron microscopy (TEM) further validate crystallinity and stacking order.
Q. Why does monolayer MoS₂ exhibit photoluminescence, unlike bulk MoS₂?
Bulk MoS₂ has an indirect bandgap (~1.2 eV), whereas monolayer MoS₂ transitions to a direct bandgap (~1.8 eV) due to quantum confinement. This shift enables efficient electron-hole recombination, resulting in strong PL emission. Defect engineering (e.g., sulfur vacancies) can further modulate PL intensity .
Advanced Research Questions
Q. How can MoS₂-based van der Waals heterostructures be designed to enhance electronic properties?
Vertical stacking of MoS₂ with materials like black phosphorene (BP) creates heterostructures with tunable bandgaps. Density functional theory (DFT) calculations predict semiconductor-to-metal transitions when introducing phosphorus vacancies, enabling tailored optoelectronic responses. Experimental synthesis involves dry transfer techniques or CVD co-growth, with characterization via Kelvin probe force microscopy (KPFM) to map work function variations .
Q. What strategies improve the hydrogen evolution reaction (HER) activity of 2H-phase MoS₂?
Functionalizing MoS₂ with electron-withdrawing groups (e.g., carboxylated graphene quantum dots) reduces the Gibbs free energy of hydrogen adsorption (ΔG_H*). In-situ bottom-up synthesis using functionalized GQDs enhances edge-site exposure, achieving overpotentials as low as 140 mV at 10 mA/cm². Electrochemical impedance spectroscopy (EIS) and Tafel analysis quantify charge-transfer efficiency .
Q. Why do MoS₂ anodes in lithium-ion batteries (LIBs) exceed theoretical capacity predictions?
Post-lithiation, MoS₂ undergoes conversion reactions to form Li₂S and Mo nanoparticles, with subsequent cycles dominated by sulfur redox activity. Nanostructuring (e.g., 3D porous MoS₂/C composites) mitigates volume expansion, while in-situ TEM reveals dynamic phase evolution. Capacities up to 1290 mA h g⁻¹ are attributed to pseudocapacitive contributions and interfacial lithium storage .
Q. How to design experiments for evaluating MoS₂ grease lubricants under variable mechanical conditions?
Design of Experiment (DOE) methodologies optimize load, speed, and temperature parameters. Tribological testing via ball-on-disk setups under variable loads (5–50 N) and speeds (100–500 rpm) quantifies friction coefficients. Post-test analysis using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) identifies wear mechanisms (e.g., adhesive vs. abrasive) .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in HER activity (e.g., edge vs. basal plane contributions) require controlled experiments comparing defect-engineered vs. pristine MoS₂. Statistical tools like ANOVA validate reproducibility .
- Experimental Reproducibility : Detailed synthesis protocols (e.g., CVD gas flow rates, exfoliation solvents) must be documented, as minor variations significantly impact layer uniformity and defect density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
